

The Sensory Profile and Olfactory Perception of Furaneol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-3(2H)-furanone

Cat. No.: B133649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound naturally present in a wide array of fruits, most notably strawberries and pineapples.^[1] It is also formed during the Maillard reaction in processed foods.^{[1][2]} Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued ingredient in the flavor and fragrance industry.^{[1][3]} The potent nature of Furaneol's aroma means that even at low concentrations, it can significantly influence the overall flavor perception of a product.^[4] This technical guide provides an in-depth exploration of the sensory properties of Furaneol, its odor and taste thresholds, the experimental protocols for their determination, and the underlying signaling pathway of its perception.

Sensory Properties of Furaneol

Furaneol is characterized by a complex and concentration-dependent aroma profile. At high concentrations, it can exhibit a caramel-like or even burnt sugar aroma.^{[5][6]} However, when diluted, it presents a sweet, fruity, and jammy scent, often described as reminiscent of strawberries or cotton candy.^{[5][6][7]} This compound is a key contributor to the aroma of numerous foods, including strawberries, pineapples, tomatoes, coffee, and grapes.^{[3][4][5]}

The sensory perception of Furaneol is also dictated by its stereochemistry. Furaneol possesses a chiral center, leading to two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol.^[1] The (R)-

enantiomer is predominantly responsible for the potent and characteristic sweet, sugary, and jammy aroma associated with Furaneol, while the (S)-enantiomer is perceived as significantly weaker.[1][5][8]

Quantitative Sensory Data

The following tables summarize the key quantitative data related to the sensory perception of Furaneol.

Table 1: Odor and Taste Thresholds of Furaneol

Medium	Threshold Type	Threshold Value	Notes
Water	Odor Detection	0.03 - 1,700 µg/L (ppb)	The wide range can be influenced by the pH of the solution.[2][4][9][10]
Water	Flavor	60 ppb	For the racemic mixture.[1][8]
Air	Odor	1 - 4 ppb	For the racemic mixture.[1][8]

Table 2: Concentration of Furaneol in Selected Food Products

Food Product	Concentration Range (µg/kg)	Analytical Method
Strawberries	1,663 - 4,852	Derivatization/SPME-GC-MS[4]
Tomatoes	95 - 173	Derivatization/SPME-GC-MS[4]

Experimental Protocols

The determination of sensory properties and odor thresholds of volatile compounds like Furaneol requires precise and standardized experimental methodologies.

Protocol 1: Quantification of Furaneol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of Furaneol in a food matrix.[\[4\]](#)

Materials:

- Sample containing Furaneol
- Sodium chloride (NaCl)
- SPME fiber (e.g., DVB/CAR/PDMS)
- GC-MS system

Procedure:

- Sample Preparation: Homogenize the sample and place a known amount into a headspace vial.
- Matrix Modification: Add NaCl to the vial to increase the volatility of the analytes.[\[4\]](#)
- HS-SPME Extraction:
 - Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).
 - Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.[\[4\]](#)
- GC-MS Analysis:
 - Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) in splitless mode.[\[4\]](#)

- Separate the compounds on a suitable GC column using a temperature program (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).[4]
- Detect and identify Furaneol using the mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions (e.g., m/z 128, 113, 85).[4][9]
- Quantification: Create a calibration curve using standard solutions of Furaneol to quantify its concentration in the sample.[4]

Protocol 2: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines gas chromatography with sensory assessment to determine the odor activity of volatile compounds.[1]

Materials:

- Standard solution of Furaneol in a desired matrix (e.g., deodorized water)
- GC-O system with a sniffing port
- Trained sensory panel (at least 6-8 panelists)

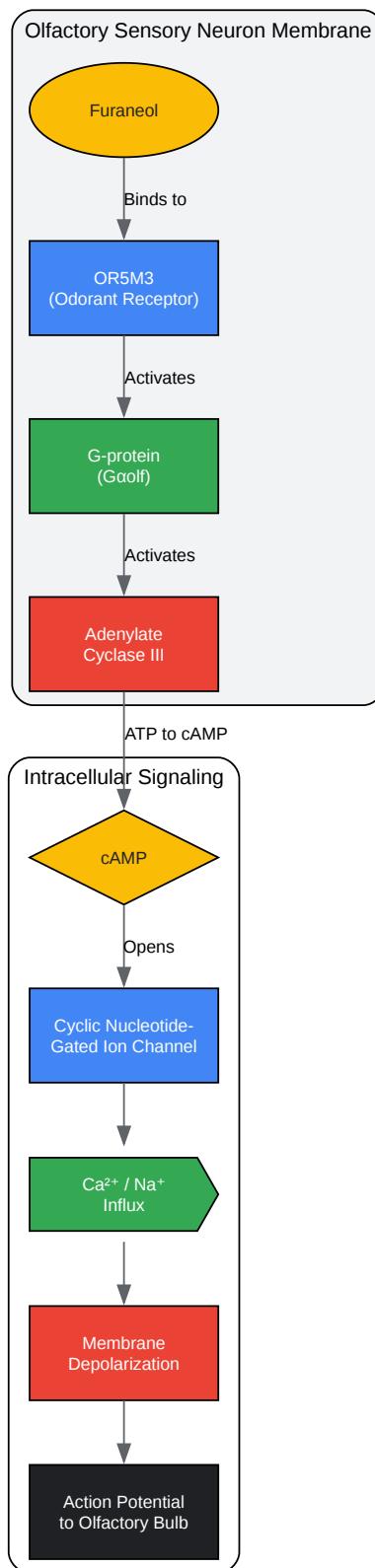
Procedure:

- Sample Preparation: Prepare a stock solution of Furaneol of a known concentration.
- Serial Dilution: Create a series of stepwise dilutions (e.g., 1:1, 1:2, 1:4) of the stock solution with the matrix.[4]
- GC-O Analysis:
 - Inject a fixed volume of the most concentrated solution into the GC-O system.
 - The effluent from the GC column is split between a chemical detector (e.g., MS or FID) and a sniffing port.[4]

- Sensory Evaluation:
 - A panelist sniffs the effluent at the sniffing port and records the retention time and a descriptor for any detected odor.[4]
 - Repeat the analysis for each successive dilution until no odor is detected by any panelist. [4]
- Flavor Dilution (FD) Factor Determination: The last dilution at which the characteristic odor of Furaneol is detected is its flavor dilution (FD) factor.[4]
- Odor Threshold Calculation: The odor detection threshold is calculated from the concentration of Furaneol in the highest dilution at which it was detected by at least 50% of the panel.[4][9]

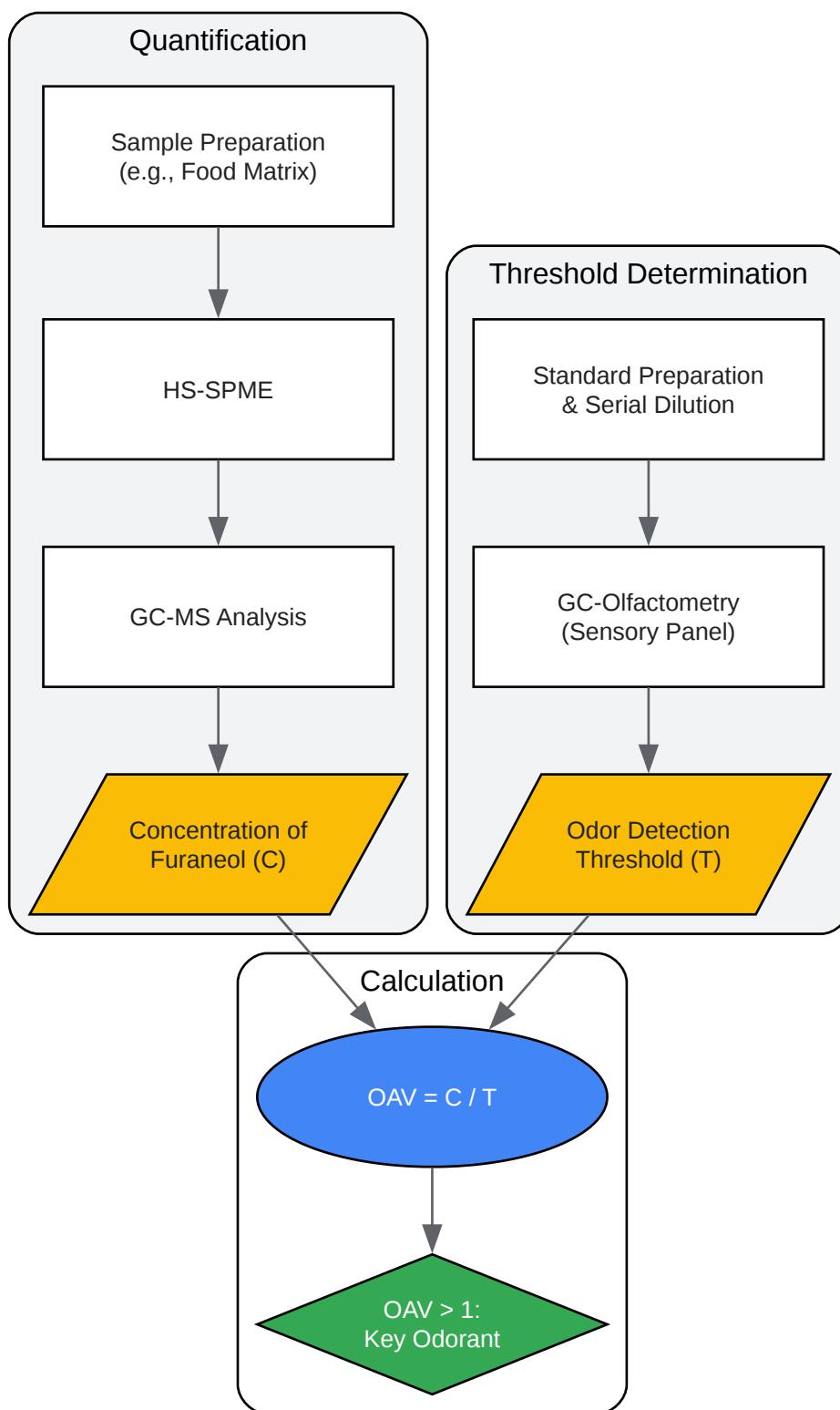
Protocol 3: Sensory Panel Evaluation for Descriptive Analysis

This protocol is used to obtain detailed qualitative and quantitative descriptions of the aroma profile.[11]


Procedure:

- Panelist Selection and Training: Screen panelists for sensory acuity and train them to identify and scale the intensity of various odor attributes.[1]
- Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the perceived aromas.[1]
- Sample Presentation: Present the samples (e.g., solutions of Furaneol at different concentrations) to the panelists in a controlled environment.
- Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[1]
- Data Analysis: Analyze the data statistically to generate a sensory profile of the compound.

Visualizations


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized olfactory signaling pathway for Furaneol perception and a typical experimental workflow for determining its Odor Activity Value (OAV). The OAV is a measure of the importance of a single compound to the overall aroma of a sample and is calculated by dividing the concentration of the compound by its odor detection threshold.^{[4][9]} An OAV greater than 1 indicates that the compound is likely a key odorant.^{[4][9]}

[Click to download full resolution via product page](#)

Caption: Generalized Olfactory Signaling Pathway for Furaneol Perception.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining the Odor Activity Value of Furaneol.

Conclusion

Furaneol is a significant aroma compound with a desirable and complex sensory profile. Understanding its quantitative sensory properties, the methodologies for their measurement, and the biological basis of its perception is crucial for its effective application in the food, beverage, and pharmaceutical industries. The recent identification of its specific odorant receptor, OR5M3, opens new avenues for research into the molecular mechanisms of flavor perception and the development of novel flavor modulators.[12][13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Furaneol - Wikipedia [en.wikipedia.org]
- 6. perfumeextract.co.uk [perfumeextract.co.uk]
- 7. de-kruiderie.nl [de-kruiderie.nl]
- 8. The Furaneols® [leffingwell.com]
- 9. benchchem.com [benchchem.com]
- 10. [Natural 4-Hydroxy-2,5-dimethyl-3\(2H\)-furanone \(Furaneol®\) - PMC](http://Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC) [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]

- 14. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Sensory Profile and Olfactory Perception of Furaneol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133649#sensory-properties-and-odor-threshold-of-furaneol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com